molecular formula C17H38O7Si2 B3107746 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane CAS No. 1621184-20-0

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane

Cat. No. B3107746
CAS RN: 1621184-20-0
M. Wt: 410.6 g/mol
InChI Key: VPUZJJHNXYCYTK-UHFFFAOYSA-N
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Description

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane is a complex organic compound. It contains a total of 64 atoms, including 38 Hydrogen atoms, 17 Carbon atoms, and 7 Oxygen atoms . The compound also contains 64 bonds, including 26 non-Hydrogen bonds, 18 rotatable bonds, 1 three-membered ring, 2 aliphatic ethers, and 1 Oxirane .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 64 bonds, including 26 non-Hydrogen bonds, 18 rotatable bonds, 1 three-membered ring, 2 aliphatic ethers, and 1 Oxirane .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 120 °C/2 mmHg, a density of 1.07 g/mL at 25 °C, and a refractive index n20/D of 1.429 . The compound is in liquid form .

Future Directions

The compound is used in the production of carbon steel and its pre-treatment favors the dry and wet adhesion of epoxy coating . It is also used to prepare epoxy-functionalized silica nanoparticles, which gives a reactive surface for one-step and high-density protein immobilization . These applications suggest potential future directions for the use of this compound in various industries.

properties

IUPAC Name

diethoxy-[3-(oxiran-2-ylmethoxy)propyl]-(triethoxysilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O7Si2/c1-6-20-25(21-7-2,13-11-12-18-14-17-15-19-17)16-26(22-8-3,23-9-4)24-10-5/h17H,6-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUZJJHNXYCYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOCC1CO1)(C[Si](OCC)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O7Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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